molecular formula C14H17NO2 B15052866 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

Cat. No.: B15052866
M. Wt: 231.29 g/mol
InChI Key: IVIZCKWACBKDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The azaspiro[3.4]octane moiety is fused to a benzoic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . These approaches utilize readily available starting materials and conventional chemical transformations. The reaction conditions typically involve minimal chromatographic purifications, making the process efficient and scalable .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of synthetic organic chemistry, such as the use of high-yielding reactions and scalable processes, would be applied to produce this compound on a larger scale. The use of automated synthesis and purification systems would also be beneficial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(2-azaspiro[3.4]octan-2-yl)benzoic acid

InChI

InChI=1S/C14H17NO2/c16-13(17)11-3-5-12(6-4-11)15-9-14(10-15)7-1-2-8-14/h3-6H,1-2,7-10H2,(H,16,17)

InChI Key

IVIZCKWACBKDEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.